molecular formula C12H22N2O2 B5533466 N-cycloheptylmorpholine-4-carboxamide

N-cycloheptylmorpholine-4-carboxamide

Cat. No.: B5533466
M. Wt: 226.32 g/mol
InChI Key: KUAQTBLFXCDWPF-UHFFFAOYSA-N
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Description

N-Cycloheptylmorpholine-4-carboxamide is a morpholine-derived carboxamide featuring a cycloheptyl substituent on the carboxamide nitrogen. Structurally, it consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to a carboxamide group, where the nitrogen is substituted with a seven-membered cycloheptyl ring.

Properties

IUPAC Name

N-cycloheptylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-12(14-7-9-16-10-8-14)13-11-5-3-1-2-4-6-11/h11H,1-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAQTBLFXCDWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylmorpholine-4-carboxamide typically involves the reaction of morpholine with cycloheptyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cycloheptylmorpholine-4-carboxylic acid.

    Reduction: Formation of N-cycloheptylmorpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-cycloheptylmorpholine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substituent on the carboxamide nitrogen significantly impacts molecular conformation, hydrogen bonding, and crystal packing. Key comparisons are summarized below (Table 1) and discussed in detail.

Table 1: Crystallographic and Structural Data for Selected Morpholine-4-carboxamides

Compound Molecular Formula Molecular Weight (Mr) Crystal System Space Group Hydrogen Bonding Motif Key Structural Features
N-Phenylmorpholine-4-carboxamide C₁₁H₁₄N₂O₂ 206.24 Monoclinic P2₁/c 1D chains along b-axis Planar urea unit; chair morpholine
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂ 240.69 Monoclinic P2₁/c Chains along [100] Chair morpholine; Cl enhances polarity
N-(2-Chloroethyl)morpholine-4-carboxamide C₇H₁₃ClN₂O₂ 204.65 Monoclinic Cc Three independent chains along [001] Disordered chloroethyl; chair morpholine

Key Observations:

Morpholine Ring Conformation : Across all analogs, the morpholine ring adopts a chair conformation, indicating minimal substituent-induced distortion .

Hydrogen Bonding: N-Phenyl derivative: Forms one-dimensional (1D) polymeric chains via N–H⋯O hydrogen bonds along the b-axis, with an R factor of 0.040 . N-(4-Chlorophenyl) derivative: Generates chains along [100] through similar N–H⋯O interactions (R factor = 0.044). N-(2-Chloroethyl) derivative: Exhibits three distinct hydrogen-bonded chains along [001], with N⋯O distances of 2.809–2.831 Å. The smaller, flexible chloroethyl group introduces disorder in the crystal lattice .

Substituent Effects: Bulkier groups (e.g., cycloheptyl): Expected to reduce packing efficiency and increase unit cell volume compared to phenyl or chloroethyl analogs. Steric hindrance may also limit hydrogen-bonding networks.

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